molecular formula C7H9F3O2 B3379346 Ethyl 2-(2,2,2-trifluoroethyl)-2-propenoate CAS No. 155953-72-3

Ethyl 2-(2,2,2-trifluoroethyl)-2-propenoate

Cat. No.: B3379346
CAS No.: 155953-72-3
M. Wt: 182.14 g/mol
InChI Key: WNOTVFSBHSWSCZ-UHFFFAOYSA-N
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Description

Ethyl 2-(2,2,2-trifluoroethyl)-2-propenoate is an organic compound characterized by the presence of a trifluoroethyl group attached to a propenoate moiety. This compound is notable for its unique chemical properties imparted by the trifluoromethyl group, which enhances its reactivity and stability. It is widely used in various fields, including organic synthesis, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(2,2,2-trifluoroethyl)-2-propenoate typically involves the esterification of 2-(2,2,2-trifluoroethyl)-2-propenoic acid with ethanol. This reaction is catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction proceeds as follows: [ \text{CF}_3\text{CH}_2\text{CH}=\text{CHCOOH} + \text{C}_2\text{H}_5\text{OH} \rightarrow \text{CF}_3\text{CH}_2\text{CH}=\text{CHCOOC}_2\text{H}_5 + \text{H}_2\text{O} ]

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction parameters and higher yields. The use of advanced catalysts and optimized reaction conditions ensures efficient production.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(2,2,2-trifluoroethyl)-2-propenoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form trifluoroacetic acid derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the trifluoroethyl group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.

Major Products:

    Oxidation: Trifluoroacetic acid derivatives.

    Reduction: Ethyl 2-(2,2,2-trifluoroethyl)-2-propanol.

    Substitution: Various substituted propenoates depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(2,2,2-trifluoroethyl)-2-propenoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-(2,2,2-trifluoroethyl)-2-propenoate involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: Ethyl 2-(2,2,2-trifluoroethyl)-2-propenoate is unique due to its combination of the trifluoroethyl group with the propenoate moiety, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

ethyl 4,4,4-trifluoro-2-methylidenebutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F3O2/c1-3-12-6(11)5(2)4-7(8,9)10/h2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNOTVFSBHSWSCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C)CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-(2,2,2-trifluoroethyl)-2-propenoate

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